molecular formula C15H7F7NNaO3 B12769108 Nelonemdaz sodium CAS No. 916214-58-9

Nelonemdaz sodium

Cat. No.: B12769108
CAS No.: 916214-58-9
M. Wt: 405.20 g/mol
InChI Key: JRUKCFQBEJZBGU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nelonemdaz sodium is an experimental drug known for its neuroprotective properties. It functions as a free radical reducer and a selective antagonist of the N-methyl-D-aspartate receptor 2b. This compound is primarily being investigated for its potential to protect neurons in individuals who have recently experienced a stroke .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nelonemdaz sodium is synthesized through a series of chemical reactions involving the introduction of various functional groups to a benzoic acid derivative. The synthetic route typically involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-hydroxybenzoic acid with a tetrafluoromethyl benzylamine derivative under controlled conditions to form an intermediate compound.

    Introduction of fluorine atoms: The intermediate is then subjected to fluorination reactions to introduce multiple fluorine atoms into the aromatic ring.

    Final product formation: The final step involves the conversion of the intermediate into this compound through a series of purification and crystallization processes.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. The process also involves stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

Nelonemdaz sodium undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the nitro group, converting it into an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Nelonemdaz sodium has a wide range of scientific research applications, including:

Mechanism of Action

Nelonemdaz sodium exerts its effects through a dual mechanism:

Comparison with Similar Compounds

Similar Compounds

    Salfaprodil: Another NR2B-selective NMDA receptor antagonist with neuroprotective properties.

    Edaravone: A hydroxyl radical scavenger used in the treatment of acute ischemic stroke in Japan and China.

Uniqueness of Nelonemdaz Sodium

This compound is unique due to its dual mechanism of action, combining NMDA receptor antagonism with free radical scavenging. This dual action provides enhanced neuroprotection compared to compounds that target only one pathway .

Biological Activity

Nelonemdaz sodium, also known as Neu2000, is a novel neuroprotective agent that has garnered attention for its potential therapeutic applications in acute ischemic stroke and other neurological conditions. This compound is characterized by its dual mechanism of action, which includes selective antagonism of the N-methyl-D-aspartate (NMDA) receptor and potent antioxidant properties. This article delves into the biological activity of this compound, supported by various studies and clinical trials.

This compound operates through two primary mechanisms:

  • NMDA Receptor Antagonism : It selectively inhibits the NR2B subunit of the NMDA receptor, which is pivotal in mediating excitotoxicity due to excessive glutamate release. By blocking this receptor, nelonemdaz prevents calcium overload in neurons, thereby reducing neuronal death associated with ischemic events .
  • Antioxidant Activity : The compound acts as a potent scavenger of reactive oxygen species (ROS), mitigating oxidative stress that occurs during reperfusion injury following ischemic strokes. This antioxidant effect is crucial as it helps to protect neuronal cells from damage caused by free radicals .

Clinical Trials and Efficacy

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with acute ischemic stroke:

  • Phase II Trials : Initial studies indicated a favorable potential for nelonemdaz to improve clinical outcomes following endovascular thrombectomy (EVT) for acute ischemic stroke. The odds ratio for improvement in modified Rankin Scale (mRS) scores was reported at 1.71, suggesting a significant benefit over placebo .
  • Phase III Trial (RODIN Study) : This ongoing multicenter trial aims to further assess the efficacy of nelonemdaz in a larger cohort of 496 patients undergoing EVT. The primary endpoint focuses on achieving a favorable shift in mRS scores at 90 days post-treatment . Preliminary results have shown that nelonemdaz effectively reduces NMDA-induced currents and demonstrates a rapid unblocking rate from the NMDA receptor complex, indicating its potential safety profile compared to other NMDA antagonists like memantine .

Preclinical Studies

Preclinical studies have demonstrated the neuroprotective effects of nelonemdaz in various animal models subjected to ischemia and reperfusion:

  • Neuronal Protection : In vitro experiments revealed that nelonemdaz significantly attenuates neuronal death induced by oxidative stressors such as Fe²⁺ and buthionine sulfoximine. The compound exhibited an IC50 value of 0.11 µM against Fe²⁺ neurotoxicity, showcasing its potency as an antioxidant .
  • Behavioral Studies : Animal studies indicated that treatment with nelonemdaz improved functional outcomes following induced ischemic events, emphasizing its potential for clinical application in stroke management .

Summary of Findings

The biological activity of this compound highlights its role as a multitarget neuroprotective agent with promising therapeutic applications. Its selective NMDA receptor antagonism combined with robust antioxidant properties positions it as a viable candidate for treating acute ischemic stroke.

Study Type Key Findings
Phase II TrialOdds ratio for mRS improvement: 1.71; favorable outcomes without serious side effects .
Phase III TrialOngoing study with 496 patients; aims to confirm efficacy post-EVT .
PreclinicalIC50 = 0.11 µM against Fe²⁺ toxicity; demonstrated significant neuroprotection in animal models .

Properties

CAS No.

916214-58-9

Molecular Formula

C15H7F7NNaO3

Molecular Weight

405.20 g/mol

IUPAC Name

sodium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate

InChI

InChI=1S/C15H8F7NO3.Na/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26;/h1-3,23-24H,4H2,(H,25,26);/q;+1/p-1

InChI Key

JRUKCFQBEJZBGU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)[O-])O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.